molecular formula C20H19N3S B2795247 N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-48-8

N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2795247
CAS No.: 393823-48-8
M. Wt: 333.45
InChI Key: MYTFHYVBHDSQPT-UHFFFAOYSA-N
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Description

N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused dihydropyrrolopyrazine core, a structure recognized as a privileged scaffold in the design of biologically active molecules. Compounds based on the dihydropyrrolopyrazine structure have been identified as key intermediates and target molecules in developing therapeutic agents. For instance, derivatives of this core have been investigated as positive allosteric modulators (PAMs) of specific subtypes of the NMDA receptor, which is a critical target in neuroscience research . The carbothioamide functional group in its structure offers a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. This makes it a valuable building block for creating diverse compound libraries aimed at hit identification and lead optimization. Researchers utilize this compound to probe new mechanisms of action and develop novel therapeutic candidates for various disorders.

Properties

IUPAC Name

N,1-diphenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c24-20(21-17-10-5-2-6-11-17)23-15-14-22-13-7-12-18(22)19(23)16-8-3-1-4-9-16/h1-13,19H,14-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTFHYVBHDSQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, typically involves multi-step processes. One common method includes:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide. For instance, derivatives with similar core structures have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. The compound 7m, a derivative of this class, demonstrated significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like etoposide against Panc-1 and other cancer cell lines .

Mechanism of Action
The mechanism underlying the anticancer activity appears to be linked to the compound's ability to interact with cellular pathways involved in proliferation and apoptosis. The presence of electron-withdrawing groups on the phenyl ring enhances the activity by increasing the compound's reactivity towards biological targets .

Materials Science Applications

Fluorescent Properties
this compound derivatives have shown promising fluorescent properties. These compounds can be utilized in optoelectronic applications due to their high extinction coefficients and fluorescence quantum yields. The incorporation of different substituents allows for tunable fluorescence characteristics, making them suitable for applications in sensors and imaging technologies .

Aggregation-Induced Emission
The aggregation-induced emission (AIE) properties of these compounds make them particularly interesting for developing fluorescent probes. The unique structural features allow them to exhibit strong fluorescence in aggregated states while being quenched in high-polarity solvents. This property can be exploited for temperature sensing and detection of metal ions such as cadmium .

Case Studies

Study Findings Applications
Study 1: Anticancer EvaluationCompound 7m showed IC50 values of 12.5 μM against Panc-1 cellsPotential chemotherapeutic agent
Study 2: Fluorescence CharacterizationCompounds exhibited AIE properties with strong fluorescence in aggregated statesDevelopment of fluorescent sensors
Study 3: Mechanistic InsightsElectron-withdrawing groups enhanced cytotoxicityTargeted drug design

Mechanism of Action

The mechanism of action of N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological activities . the exact mechanisms are still under investigation and not fully understood .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on logP: The carbothioamide group increases lipophilicity (logP ~5.35) compared to carbonyl-containing analogs (e.g., Product B, logP ~3.2). This enhances membrane permeability but may reduce aqueous solubility .

Bioactivity Correlations :

  • The 4-acyl derivative () demonstrates neuroprotective effects by dissociating Aβ aggregates, highlighting the importance of the C4 position for targeting amyloid pathology. In contrast, carbothioamide derivatives may exhibit distinct mechanisms due to sulfur’s nucleophilic character .
  • Antimicrobial activity in fluorophenyl-substituted analogs () suggests that halogenated aryl groups enhance interactions with bacterial targets .

Crystallographic and Spectroscopic Differences

  • Hydrogen Bonding : The carbothioamide group engages in N–H···S and C–H···S hydrogen bonds (–13), stabilizing crystal packing differently from carbonyl analogs, which rely on N–H···O interactions .
  • NMR Signatures : The target compound’s thiocarbonyl group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., NH protons at δ ~10–12 ppm) compared to carbonyl derivatives (δ ~8–9 ppm) .

Biological Activity

N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the pyrrolo-pyrazine framework which is known for its diverse biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyrrolo[1,2-a]pyrazines exhibit significant antiproliferative effects against various human cancer cell lines. For instance:

  • Cell Lines Tested : Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer).
  • IC50 Values : The compound showed varied potency across different cell lines. For example:
    • Against Panc-1: IC50 = 12.5 μM
    • Against PC3: IC50 = 17.7 μM
    • Against MDA-MB-231: IC50 = 13.1 μM

These values indicate that the compound has a higher potency than etoposide, a commonly used chemotherapeutic agent .

The mechanisms underlying the anticancer effects of this compound include:

  • Induction of Apoptosis : Flow cytometry studies revealed that treatment with this compound leads to cell cycle arrest in the G1 phase and promotes apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .
  • Cell Morphology Changes : Treated cells exhibited significant morphological alterations indicative of apoptosis, such as membrane blebbing and nuclear condensation.

3. Comparative Biological Activity

To further illustrate the biological activity of this compound compared to other compounds in its class, a summary table is provided below:

CompoundCell LineIC50 (μM)Mechanism
This compoundPanc-112.5Apoptosis induction
EtoposidePanc-1>100DNA damage
Other Dihydropyrrolo DerivativeMDA-MB-23114.95Cell cycle arrest

4. Case Studies

In a notable case study involving the compound's derivatives:

Study Focus : The antiproliferative effects were assessed in a series of compounds with varied substitutions on the phenyl ring.

Findings :

  • Compounds with electron-withdrawing groups exhibited enhanced activity.
  • The most potent derivative was found to be significantly more effective than traditional chemotherapeutics like etoposide.

Q & A

Q. What are the key synthetic routes for N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[1,2-a]pyrazine core via cyclization of precursors such as substituted pyrroles or pyrazines. Key steps include:

  • Condensation reactions to introduce phenyl and carbothioamide groups.
  • Use of palladium-based catalysts (e.g., Pd(OAc)₂) to facilitate cyclization .
  • Optimization of solvent choice (e.g., ethanol or DMF) and temperature (reflux conditions) to improve yield and purity .
    Purification often employs column chromatography or recrystallization.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the aromatic and heterocyclic proton environments, with shifts at δ 7.2–8.1 ppm for phenyl groups and δ 3.5–4.5 ppm for the dihydropyrrolo ring .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 376.12) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S at 1.67 Å) and hydrogen-bonding networks (N–H⋯N and C–H⋯S interactions) .

Q. How is the purity of the compound assessed during synthesis?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors impurities.
  • Melting point analysis : Sharp melting points (e.g., 180–182°C) indicate high crystallinity .
  • Elemental analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can stereoselective synthesis of the dihydropyrrolo[1,2-a]pyrazine core be achieved?

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization .
  • Catalytic asymmetric methods : Rhodium-catalyzed [4+1+1] annulation reactions with aldehydes and amines to form the dihydropyrazine ring with >90% ee .
  • Computational modeling : DFT calculations predict transition states to guide ligand design for enantiocontrol .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) using standardized protocols (e.g., phosphodiesterase inhibition assays ).
  • Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., kinase inhibition).
  • Structural analogs : Compare activity trends with derivatives (e.g., halogenated or methoxy-substituted analogs) to pinpoint SAR .

Q. How can computational methods aid in predicting pharmacokinetic properties?

  • Molecular docking : Simulate binding to target enzymes (e.g., PDE4B) using AutoDock Vina to prioritize analogs .
  • ADMET prediction : Tools like SwissADME estimate logP (2.8), solubility (LogS = -4.5), and CYP450 metabolism .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What experimental designs mitigate challenges in crystallizing this compound?

  • Co-crystallization : Add isonicotinic acid N-oxide to stabilize hydrogen-bonded networks .
  • Slow evaporation : Use ethanol/water (1:1) at 4°C to grow single crystals suitable for X-ray diffraction .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., 36.8% C–H⋯S contacts) to guide solvent selection .

Q. How are oxidative degradation pathways studied for stability assessment?

  • Forced degradation : Expose the compound to H₂O₂ (3%) or UV light (254 nm) and monitor by LC-MS.
  • Degradant identification : Isolate major products (e.g., sulfoxide derivatives) via prep-HPLC and characterize by NMR .
  • Kinetic modeling : Determine activation energy (Eₐ) using Arrhenius plots under accelerated conditions (40–60°C) .

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